molecular formula C9H6N2O2S B1453296 4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid CAS No. 59020-46-1

4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid

Cat. No.: B1453296
CAS No.: 59020-46-1
M. Wt: 206.22 g/mol
InChI Key: QJCNAFLUWZMEBE-UHFFFAOYSA-N
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Description

4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that features both pyridine and thiazole rings. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Scientific Research Applications

4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It’s known that similar compounds can bind with high affinity to their targets , which could result in changes in the function of these targets.

Biochemical Pathways

Related compounds have been found to affect a variety of biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Result of Action

Related compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Action Environment

The action, efficacy, and stability of 4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid can be influenced by various environmental factors. For instance, it has been suggested that this compound should be stored in a cool, dry, and well-ventilated place, and kept away from strong oxidizing agents, strong acids, and strong bases . This indicates that the compound’s action could be affected by its storage conditions.

Biochemical Analysis

Biochemical Properties

4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathways in which these enzymes are involved . The interactions between this compound and these biomolecules are often characterized by strong binding affinities, which can lead to significant changes in the activity of the target enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses to external stimuli . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These changes in gene expression can have downstream effects on cellular metabolism, potentially altering the metabolic flux and the levels of various metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes or receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thereby inhibiting the enzyme’s activity. Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is generally stable under normal laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression in a way that promotes cellular health . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s effects become significantly more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, the compound may inhibit or activate enzymes involved in oxidative stress responses, thereby affecting the levels of reactive oxygen species and other metabolites within the cell. These interactions can lead to changes in the overall metabolic profile of the cell, influencing cellular health and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within different cellular compartments. For instance, the compound may be actively transported into specific organelles, where it can exert its biochemical effects. The distribution of this compound within the cell can also be influenced by factors such as pH and the presence of other biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and metabolism. Alternatively, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminothiazole with 3-pyridinecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed:

Comparison with Similar Compounds

  • 2-(4-Pyridyl)thiazole-4-carboxylic acid
  • 2-(3-Pyridyl)thiazole-4-carboxylic acid
  • Benzothiazole derivatives

Comparison: 4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid is unique due to the specific positioning of the pyridine and thiazole rings, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-pyridin-3-yl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-2-1-3-10-4-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNAFLUWZMEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679683
Record name 4-(Pyridin-3-yl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59020-46-1
Record name 4-(Pyridin-3-yl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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